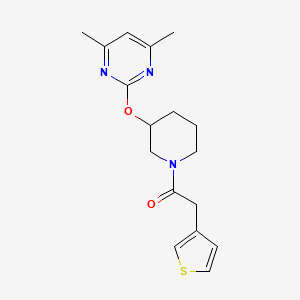

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12-8-13(2)19-17(18-12)22-15-4-3-6-20(10-15)16(21)9-14-5-7-23-11-14/h5,7-8,11,15H,3-4,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDRLGWVXMVKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CC3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound notable for its potential biological activities. This compound features a pyrimidine moiety and a thiophene group, which are known to impart various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O2S |

| Molecular Weight | 331.4 g/mol |

| CAS Number | 2097926-32-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrimidine moiety is known to modulate enzyme activity and receptor interactions, leading to various pharmacological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in metabolic pathways.

- Modulation of Signal Transduction : It can alter signaling pathways that regulate cellular functions.

Antimicrobial Properties

Research indicates that compounds similar to 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone exhibit significant antimicrobial activity. A study highlighted that derivatives with similar structures showed potent antibacterial and antifungal activities against various strains, suggesting that this compound could also possess similar properties .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored through various in vitro studies. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses. This suggests that it may have therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies indicate that the compound may exhibit anticancer properties. Compounds with similar structural features have demonstrated cytotoxic effects against several cancer cell lines, indicating that 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone warrants further investigation for its potential as an anticancer agent .

Study on Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various pyrimidine derivatives, 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone was evaluated against Pseudomonas aeruginosa and Candida albicans. The results indicated a significant reduction in biofilm formation and viability of these pathogens, suggesting a promising application in combating biofilm-associated infections .

Anti-inflammatory Research

A recent study investigated the anti-inflammatory mechanism of structurally related compounds in RAW 264.7 macrophages. The findings revealed that these compounds effectively reduced nitric oxide production and downregulated the expression of inducible nitric oxide synthase (iNOS), highlighting their potential as anti-inflammatory agents .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : The structural features of this compound suggest it may exhibit anticancer properties. Compounds with similar pyrimidine and thiophene structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The potential for this compound to act as a lead in developing novel anticancer agents is significant.

- Neurological Disorders : The piperidine moiety is often associated with compounds that modulate neurotransmitter systems. Research indicates that derivatives of piperidine can interact with dopamine and serotonin receptors, suggesting that this compound may have applications in treating neurological disorders such as depression or schizophrenia.

- Antimicrobial Properties : The thiophene group is known for its antimicrobial activities. Compounds containing thiophene derivatives have been studied for their efficacy against various bacterial and fungal strains, indicating that the target compound may also possess similar antimicrobial properties.

Synthesis and Characterization

The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrimidine Ring : This is achieved through condensation reactions using appropriate precursors.

- Piperidine Attachment : Introduced via nucleophilic substitution reactions.

- Incorporation of the Thiophene Group : This step often involves electrophilic substitution reactions to ensure proper functionalization.

Characterization techniques such as NMR, NMR, and high-resolution mass spectrometry (HRMS) are essential for confirming the structure and purity of the synthesized compound.

Case Studies

Several studies have explored the pharmacological potential of compounds structurally related to 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone:

- Study on Anticancer Activity : A study demonstrated that similar pyrimidine-based compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting the potential for developing targeted cancer therapies using this compound as a scaffold.

- Neuropharmacological Research : Research focused on piperidine derivatives revealed their ability to enhance cognitive function in animal models, suggesting that 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone could be explored further for neuroprotective effects.

- Antimicrobial Testing : In vitro studies indicated that thiophene-containing compounds demonstrated significant antibacterial activity against resistant strains of bacteria, supporting the exploration of this compound in antimicrobial drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Pyrimidine Hybrids

- Compound from : The synthesis of 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione (4) involves condensation of dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine. The yield (72% for derivative 4c) indicates efficient synthesis under acidic conditions .

- EUROPEAN PATENT SPECIFICATION (): Piperidinyl-methanone derivatives like [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone demonstrate the therapeutic relevance of pyrimidine-piperidine hybrids. The methanesulfonylphenyl group enhances solubility and target affinity, a feature absent in the target compound but relevant for optimization .

Thiophene-Ethanone Derivatives

- 2-(3-Hydroxy-1-piperidinyl)-1-(2-thienyl)ethanone (): This analog substitutes the pyrimidine with a hydroxylated piperidine and positions the thiophene at the 2-yl site. The 3-hydroxy group on piperidine may enhance water solubility but reduce membrane permeability compared to the target compound’s dimethylpyrimidine substituent.

- Arylethanolimidazole Derivatives (): Compounds like 1-[3-[(4-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4a) share the ethanone-imidazole/thiophene architecture. These derivatives were evaluated for HO-1 inhibition, suggesting a possible biological niche for the target compound .

Pyridine and Pyranone Derivatives

- Handbook of Hydroxyacetophenones (): Hydroxyacetophenones such as 1-[4,6-Dihydroxy-3-(3-methyl-2-butenyl)-2-[(3-methyl-2-butenyl)oxy]phenyl]ethanone highlight the role of substituents on bioavailability. The dihydroxy groups in these analogs improve solubility but may limit blood-brain barrier penetration, unlike the lipophilic dimethylpyrimidine in the target compound .

Research Findings and Implications

- Synthetic Challenges: The target compound’s synthesis would likely require coupling a 4,6-dimethylpyrimidin-2-yloxy-piperidine intermediate with a thiophen-3-yl ethanone precursor, analogous to Pd-catalyzed cross-couplings in . However, steric hindrance from the dimethylpyrimidine group may reduce yields compared to simpler analogs.

- Biological Potential: Thiophene and pyrimidine motifs are prevalent in kinase inhibitors (e.g., imatinib analogs). The dimethylpyrimidine group could mimic ATP-binding motifs, while the thiophene may enhance binding to hydrophobic pockets .

- Physicochemical Properties: The compound’s calculated logP (estimated via analogs) suggests moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with highly polar hydroxyacetophenones and more lipophilic bromobenzyl derivatives .

Q & A

Basic: What are the established synthetic routes for 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, and what key reaction conditions optimize yield?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrimidine core. Key steps include:

- Nucleophilic substitution to attach the piperidine ring to the pyrimidine oxygen. For example, reaction conditions for similar compounds use KMnO₄ oxidation under harsh conditions (100°C) to modify methyl groups on pyrimidine rings, though steric hindrance from nitrogen atoms may require extended reaction times .

- Coupling reactions to introduce the thiophen-3-yl ethanone moiety. Reflux in ethanol or acetic acid with catalysts like HCl or sodium acetate is common for analogous structures .

- Purification via column chromatography or recrystallization to isolate the final product. Yields are optimized by controlling temperature, solvent polarity, and stoichiometric ratios of intermediates .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

Structural validation relies on spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, such as distinguishing piperidine ring protons (δ 1.5–3.5 ppm) and thiophene aromatic signals (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrimidine and thiophene moieties .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) verify functional groups .

Advanced: What are the mechanistic insights into the nucleophilic substitution reactions involved in modifying the piperidine ring?

Answer:

The piperidine ring undergoes substitution via:

- SN2 mechanisms : Backside attack by nucleophiles (e.g., thiophene derivatives) on the electrophilic carbon adjacent to the oxygen atom in the pyrimidine-ether linkage. Steric hindrance from the dimethylpyrimidine group may favor polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Kinetic studies : Reaction rates depend on leaving group ability (e.g., halides vs. sulfonates) and temperature. For example, activation energies for similar piperidine substitutions range from 50–70 kJ/mol, requiring reflux conditions (80–100°C) for completion .

Advanced: How do structural modifications at the pyrimidine or thiophene moieties affect biological activity, based on comparative studies?

Answer:

Comparative studies with analogs reveal:

- Pyrimidine modifications : Replacing 4,6-dimethyl groups with bulkier substituents (e.g., phenyl) reduces solubility but enhances binding affinity to enzymes like kinases, as observed in thienopyrimidine derivatives .

- Thiophene substitution : Shifting from thiophen-3-yl to thiophen-2-yl alters electronic properties, impacting interactions with biological targets. For instance, thiophen-3-yl derivatives show higher selectivity for serotonin receptors in pharmacological assays .

- Activity cliffs : Minor changes (e.g., methyl to ethyl groups) can drastically reduce antimicrobial efficacy, highlighting the need for precise SAR (structure-activity relationship) mapping .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (<0.5% area) and monitors degradation under stress conditions (e.g., heat, light) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature applications .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorph identification .

Advanced: What contradictions exist in reported biological activities, and how can experimental design address them?

Answer:

- Contradictions : Some studies report potent anticancer activity (IC₅₀ < 10 µM) in vitro, while others show negligible effects. Discrepancies may arise from cell line variability (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration) .

- Resolution strategies :

- Standardized protocols : Use uniform cell lines, passage numbers, and incubation times.

- Metabolic stability assays : Evaluate compound half-life in culture media to account for degradation .

- Dose-response curves : Include multiple replicates to assess reproducibility across labs .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Answer:

- Molecular docking : Predicts binding modes to targets like cytochrome P450 enzymes, identifying substituents that reduce metabolic clearance (e.g., fluorination at specific positions) .

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30) and blood-brain barrier penetration (logBB >0.3) for lead optimization .

- QSAR models : Correlate pyrimidine ring electronegativity with solubility (logS) and permeability (PAMPA), enabling rational substituent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.